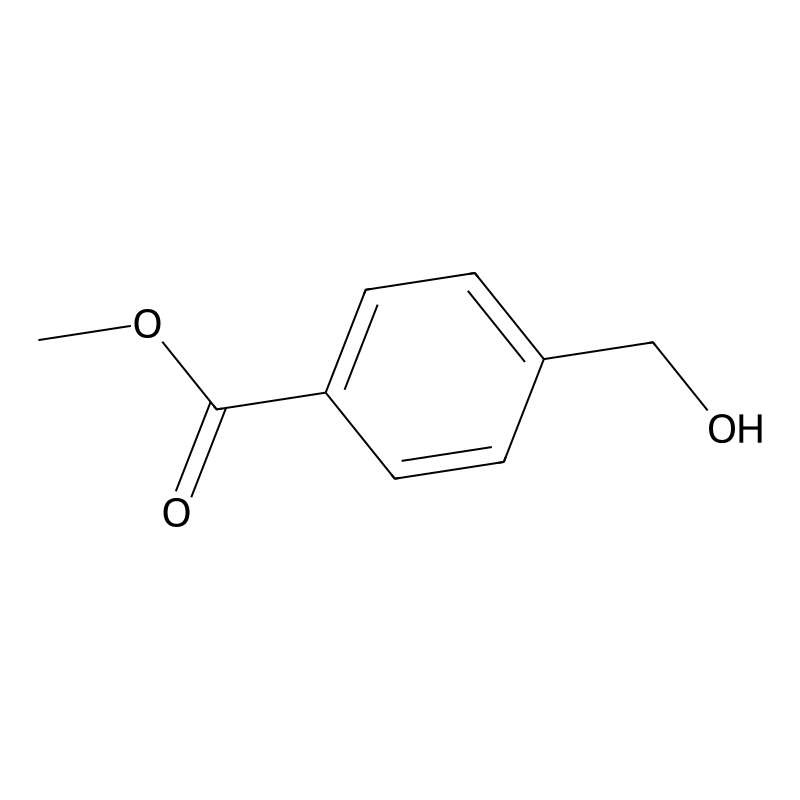Methyl 4-(hydroxymethyl)benzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Proteomics Research:
Methyl 4-(hydroxymethyl)benzoate has been identified as a useful biochemical for proteomics research. [, ] It can be used in a technique called stable isotope labeling by amino acids in cell culture (SILAC), which helps researchers study protein dynamics and interactions within cells. [, ] In SILAC, different cell populations are grown in media containing different forms of the compound, allowing researchers to distinguish and compare proteins from these populations. [, ]
Synthesis of Organic Compounds:
Methyl 4-(hydroxymethyl)benzoate can be used as a building block in the synthesis of other organic compounds. [] For example, it has been employed in the synthesis of keto acids, which are important intermediates in the production of various pharmaceuticals and fine chemicals. []
Methyl 4-(hydroxymethyl)benzoate, also known as 4-(hydroxymethyl)benzoic acid methyl ester, is an organic compound with the molecular formula and a molecular weight of 166.18 g/mol. It appears as a white to almost white powder or crystalline solid. The compound features a hydroxymethyl group (-CH2OH) attached to the para position of the benzoate ring, contributing to its unique properties and reactivity. It is stable under normal conditions but should be kept away from strong oxidizing agents .
- Esterification: Reacts with alcohols to form esters.
- Reduction: Can be reduced to corresponding alcohols or aldehydes.
- Nucleophilic Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
- Cycloaddition: As noted in research, it can be synthesized through cycloaromatization involving propargyl alcohol and methyl coumalate, yielding good yields under specific conditions .
Research indicates that methyl 4-(hydroxymethyl)benzoate exhibits various biological activities, including:
- Antimicrobial Properties: It has shown effectiveness against certain bacteria and fungi.
- Potential Antioxidant Activity: Some studies suggest it may have antioxidant properties, which could be beneficial in reducing oxidative stress.
- Pharmacological
Several methods are employed for synthesizing methyl 4-(hydroxymethyl)benzoate:
- Cycloaromatization: A notable method involves heating a mixture of methyl coumalate and propargyl alcohol in a sealed tube at elevated temperatures (around 180 °C), leading to efficient yields .
- Esterification of Hydroxymethylbenzoic Acid: Methyl 4-(hydroxymethyl)benzoate can also be synthesized by esterifying hydroxymethylbenzoic acid with methanol in the presence of an acid catalyst.
Methyl 4-(hydroxymethyl)benzoate finds applications in various fields:
- Pharmaceuticals: Used as an intermediate for synthesizing bioactive compounds.
- Cosmetics: Incorporated into formulations for its antimicrobial properties.
- Agriculture: Potential use as a biopesticide due to its biological activity.
Interaction studies reveal that methyl 4-(hydroxymethyl)benzoate may interact with various biological systems:
- Enzyme Inhibition: It has been studied for its potential to inhibit certain enzymes, which could be relevant in drug design.
- Synergistic Effects: Research indicates possible synergistic effects when combined with other compounds, enhancing its biological activity.
Methyl 4-(hydroxymethyl)benzoate shares structural similarities with several other compounds. Here are some notable ones:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-(hydroxymethyl)benzoate | Hydroxymethyl group at the meta position | |
| Methyl 4-methoxybenzoate | Contains a methoxy group instead of hydroxymethyl | |
| Methyl 4-hydroxybenzoate | Lacks the additional hydroxymethyl group | |
| Methyl salicylate | Salicylic acid derivative with similar properties |
Uniqueness of Methyl 4-(hydroxymethyl)benzoate
Methyl 4-(hydroxymethyl)benzoate is unique due to its specific positioning of the hydroxymethyl group on the benzoic acid framework, which influences its reactivity and biological activity differently compared to similar compounds. This unique structure allows it to participate in distinct
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








